N-1-adamantyl-3-bromo-4-ethoxybenzamide
Description
N-1-adamantyl-3-bromo-4-ethoxybenzamide is a benzamide derivative featuring a 1-adamantyl group attached to the amide nitrogen, with bromo and ethoxy substituents at positions 3 and 4 of the benzoyl ring, respectively. The adamantyl group confers significant lipophilicity and steric bulk, which may enhance membrane permeability and target binding in biological systems. The bromo and ethoxy substituents contribute to electronic and steric properties, influencing reactivity and pharmacological activity.
Properties
IUPAC Name |
N-(1-adamantyl)-3-bromo-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO2/c1-2-23-17-4-3-15(8-16(17)20)18(22)21-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,2,5-7,9-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPIUTGMZJUYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Adamantyl vs. In contrast, the adamantylmethyl group in the analog adds a methylene spacer, which may enhance conformational flexibility.
- Substituent Effects : The ethoxy group (OEt) in the target compound is bulkier and more electron-donating than methoxy (OMe) in the benzoxazole analog , which could influence metabolic stability and steric interactions. The nitro group in is strongly electron-withdrawing, making it more reactive in reduction or substitution reactions compared to bromo.
Pharmacological Potential
- Target Compound : The adamantyl group is associated with antiviral activity (e.g., amantadine derivatives). Bromo and ethoxy substituents may enhance halogen bonding and solubility, respectively.
- Analog : The nitro group could serve as a prodrug moiety (e.g., reducible to an amine in vivo) or a site for further functionalization.
Stability and Reactivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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